molecular formula C14H15NO4 B8357824 Methyl 1-benzyl-2,4-dioxo-3-piperidinecarboxylate

Methyl 1-benzyl-2,4-dioxo-3-piperidinecarboxylate

Cat. No. B8357824
M. Wt: 261.27 g/mol
InChI Key: DBOOLYUBIVFZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461328B2

Procedure details

The generated mixture of N-benzyl-N-(2-ethoxycarbonyl-ethyl)-malonamic acid ethyl ester and N-benzyl-N-(2-ethoxycarbonyl-ethyl)-malonamic acid methyl ester was treated with sodium methoxide (2.97 mL, 13.0 mmol, 25% solution) in toluene at reflux for 18 hours. The cooled reaction mixture was acidified with 10% sulfuric acid and concentrated under vacuum. The resulting residue was dissolved in DCM and washed with water and brine, then dried over sodium sulfate and concentrated under vacuum. The resulting residue was purified by column chromatography on silica gel (gradient: 0 to 2% methanol in DCM) to afford 2.09 g (68%) of 1-benzyl-2,4-dioxo-piperidine-3-carboxylic acid methyl ester. 1H NMR (400 MHz, CDCl3) δ: 7.29 (m, 5H), 4.70 (s, 1H), 4.64 (s, 2H), 3.93 (s, 3H), 3.34 (t, 2H), 2.59 (t, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-benzyl-N-(2-ethoxycarbonyl-ethyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][C:6]([N:8]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:9][CH2:10][C:11]([O:13]CC)=O)=[O:7])C.COC(=O)CC(N(CC1C=CC=CC=1)CCC(OCC)=O)=O.C[O-].[Na+].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH3:1][O:3][C:4]([CH:5]1[C:11](=[O:13])[CH2:10][CH2:9][N:8]([CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:6]1=[O:7])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)N(CCC(=O)OCC)CC1=CC=CC=C1)=O
Name
N-benzyl-N-(2-ethoxycarbonyl-ethyl)-malonamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC(=O)N(CCC(=O)OCC)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DCM
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography on silica gel (gradient: 0 to 2% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(N(CCC1=O)CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.